WJ35435

Description

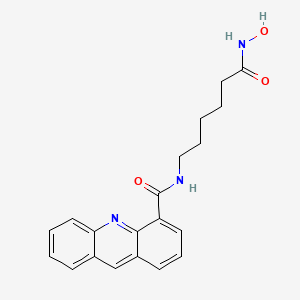

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .

Propriétés

Formule moléculaire |

C20H21N3O3 |

|---|---|

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide |

InChI |

InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24) |

Clé InChI |

IQSOIKNMFKWXSR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCC(=O)NO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide involves multiple steps, starting from the acridine core. The acridine core can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid derivatives .

Industrial Production Methods

Industrial production of acridine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The acridine core can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitroso, nitro, and hydroxyl derivatives of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s semi-planar heterocyclic structure allows it to interact with various biomolecular targets, leading to its broad range of biological activities .

Comparaison Avec Des Composés Similaires

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide can be compared with other acridine derivatives, such as:

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase.

Triazoloacridone (C-1305): Exhibits potent antitumor activity and has entered clinical studies.

Amsacrine (m-AMSA): Used in the treatment of acute lymphoblastic leukemia and known for its DNA intercalating properties.

The uniqueness of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide lies in its specific substitution pattern, which enhances its ability to interact with DNA and other biomolecular targets, making it a promising candidate for further research and development .

Activité Biologique

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide is characterized by its acridine backbone, which is known for its intercalating properties in DNA, potentially leading to antitumor effects. Its structure includes a hydroxylamine group, which may contribute to its biological activity by participating in redox reactions.

-

Anticancer Activity :

- The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through mechanisms involving the modulation of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle and apoptosis .

- A study demonstrated that derivatives of benzamide, including compounds similar to N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide, inhibited the proliferation of cancer cells by targeting specific kinases involved in tumor growth .

-

Antiviral Properties :

- The compound's ability to inhibit viral replication has been explored, particularly in the context of hepatitis B virus (HBV). It acts as a capsid assembly modulator, which is critical in preventing the formation of viral particles .

- In vitro studies have shown that certain analogs can effectively reduce HBV replication by interfering with the core protein assembly, thus providing a potential therapeutic avenue for HBV infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits HBV replication | |

| HDAC Inhibition | Modulates gene expression related to apoptosis |

Case Study: Anticancer Efficacy

In a controlled laboratory setting, N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent anticancer activity. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Case Study: Antiviral Mechanism

In another study focusing on HBV, researchers utilized N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide as part of a screening library for antiviral compounds. The compound showed promising results in reducing viral load in infected hepatocyte cultures, demonstrating its potential as an antiviral agent through capsid assembly inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.